2,2,4,4-Tetrafluorooxetane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,4,4-Tetrafluorooxetane is a fluorinated oxetane compound characterized by its four-membered ring structure containing an oxygen atom and four fluorine atoms attached to the carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,4,4-tetrafluorooxetane typically involves the reaction of tetrafluoroethylene with formaldehyde in the presence of anhydrous hydrogen fluoride. This reaction proceeds through a cyclization process, forming the four-membered oxetane ring . The reaction conditions often require low temperatures and controlled environments to ensure high yields and purity of the product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of specialized reactors and continuous flow systems allows for efficient production while maintaining the necessary reaction conditions. Purification steps, such as distillation and extraction, are employed to isolate the desired product from by-products and unreacted starting materials .
Chemical Reactions Analysis
Types of Reactions: 2,2,4,4-Tetrafluorooxetane undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other nucleophiles, such as organolithium reagents, to form difluoropropan-1-ols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different fluorinated products.
Common Reagents and Conditions:
Organolithium Reagents: Used for nucleophilic substitution reactions.
Grignard Reagents: Employed in the formation of brominated products.
Oxidizing Agents: Such as sodium nitrite, used for the oxidation of related compounds.
Major Products Formed:
Difluoropropan-1-ols: Formed through substitution reactions with organolithium reagents.
Brominated and Iodinated Compounds: Produced via reactions with halogenating agents.
Scientific Research Applications
2,2,4,4-Tetrafluorooxetane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of fluorinated polymers and other complex molecules.
Biology and Medicine: Investigated for its potential use in drug design due to its unique structural properties and stability.
Industry: Utilized in the production of high-performance materials, such as lubricants and refrigerants.
Mechanism of Action
The mechanism of action of 2,2,4,4-tetrafluorooxetane involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can further react with various molecular targets, leading to the formation of new compounds. The strained four-membered ring structure of oxetanes makes them highly reactive and suitable for various chemical transformations .
Comparison with Similar Compounds
2,2,3,3-Tetrafluorooxetane: Another fluorinated oxetane with similar reactivity but different substitution patterns.
Hexafluorooxetane: Contains six fluorine atoms and exhibits different chemical properties due to the increased fluorination.
Uniqueness: 2,2,4,4-Tetrafluorooxetane is unique due to its specific substitution pattern, which imparts distinct reactivity and stability compared to other fluorinated oxetanes. Its ability to undergo various chemical reactions while maintaining stability makes it a valuable compound in both research and industrial applications .
Properties
CAS No. |
154330-40-2 |
---|---|
Molecular Formula |
C3H2F4O |
Molecular Weight |
130.04 g/mol |
IUPAC Name |
2,2,4,4-tetrafluorooxetane |
InChI |
InChI=1S/C3H2F4O/c4-2(5)1-3(6,7)8-2/h1H2 |
InChI Key |
LHHSNAFWNVAALR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC1(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.